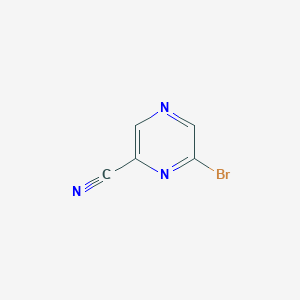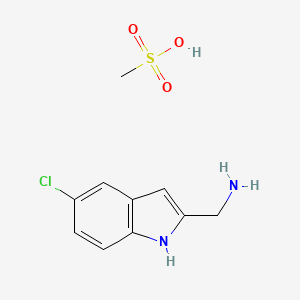
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride
Vue d'ensemble
Description
N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride, also known as FG-7142, is a research chemical. It has the CAS Number: 1046757-29-2 and a molecular weight of 218.66 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(4-fluoro-2-methylphenyl)acetamide hydrochloride . The InChI code is 1S/C9H11FN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride is a solid substance at room temperature . The compound’s linear formula is C9 H11 F N2 O . Cl H .Applications De Recherche Scientifique
Transient Directing Group in Synthesis
Glycinamide hydrochloride has been utilized as an inexpensive and commercially available transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes. This approach has enabled the efficient synthesis of a series of practical 2-benzylbenzaldehydes bearing various functional groups, offering a viable method that can be extended to gram-scale production (Wen & Li, 2020).
Inhibitory Activity on Osteoclastogenesis
N-phenyl-methylsulfonamido-acetamide (PMSA), a novel compound including the glycinamide moiety, demonstrated inhibitory activity on receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation. The study highlighted that two specific PMSAs inhibited signaling pathways at early stages and were effective in preventing bone loss in ovariectomized (OVX) mouse models, suggesting their potential as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).
Herbicidal Activity
A study on fluoro-functionalized phenylimido derivatives of hexametalate clusters, which involved the use of glycinamide hydrochloride, revealed potent herbicidal activity against the roots of certain tested plants. This finding suggests the potential application of glycinamide hydrochloride in the agricultural sector, specifically in weed control (Xue et al., 2008).
Protein Esterification
The O-alkylation of carboxylic acids with diazo compounds, a process involving glycinamide, has been identified as a means to esterify carboxylic acids in aqueous solutions. A particular scaffold derived from phenylglycinamide showed a high reaction rate and product ratio, highlighting its efficiency in esterifying protein carboxyl groups, a process significant in biochemistry and pharmaceuticals (Mix & Raines, 2015).
Propriétés
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTASMNZQUNCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)





![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)






![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)